5-fluoro-7-methoxyquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-7-methoxyquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine and methoxy groups in this compound may enhance its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-7-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate aniline derivatives.
Cyclization: The aniline derivative undergoes cyclization with formamide or other suitable reagents to form the quinazolinone core.
Functional Group Introduction: Fluorination and methoxylation are introduced through specific reagents and conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.
Substitution: Nucleophilic or electrophilic substitution reactions at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Quinazolinone derivatives with higher oxidation states.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Compounds with substituted fluorine or methoxy groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 5-fluoro-7-methoxyquinazolin-4(3H)-one involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures.
Fluorinated Compounds: Molecules containing fluorine atoms.
Methoxylated Compounds: Compounds with methoxy groups.
Uniqueness
5-fluoro-7-methoxyquinazolin-4(3H)-one is unique due to the combination of fluorine and methoxy groups, which may enhance its biological activity and specificity compared to other quinazolinone derivatives.
Actividad Biológica
5-Fluoro-7-methoxyquinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H7FN2O2. The presence of the fluorine atom at the 5-position and the methoxy group at the 7-position significantly influence its biological properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. The compound exhibits potent inhibitory effects against various cancer cell lines, particularly through its action on tyrosine kinases.
-
Inhibition of Tyrosine Kinases :
- The compound has shown inhibitory activity against key kinases such as EGFR, HER2, and CDK2. For instance, in vitro studies revealed that derivatives with similar structures exhibited IC50 values ranging from 0.20 to 3.79 µM against MCF-7 breast cancer cells .
- A specific derivative demonstrated an IC50 of 0.20 ± 0.02 µM, indicating significant cytotoxicity against MCF-7 cells .
- Mechanism of Action :
Enzyme Inhibition
This compound also exhibits significant enzyme inhibitory activities:
- Carbonic Anhydrase Inhibition : Quinazoline derivatives have been reported to inhibit carbonic anhydrase with IC50 values comparable to established inhibitors like acetazolamide .
- VEGF Receptor Inhibition : The compound has shown effectiveness in inhibiting vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis in tumors .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at various positions on the quinazoline ring can enhance or reduce biological activity:
Substituent Position | Effect on Activity |
---|---|
5-Fluoro | Enhances anticancer activity |
7-Methoxy | Contributes to kinase inhibition |
Additional Fluorine | Increases potency against kinases |
These findings underline the importance of specific substitutions in optimizing the biological efficacy of quinazoline derivatives.
Study on Anticancer Efficacy
A notable study involved evaluating the efficacy of various quinazoline derivatives in xenograft models of non-small cell lung cancer (NSCLC). The results indicated that compounds similar to this compound significantly suppressed tumor growth compared to controls .
Clinical Relevance
Research has shown that quinazoline derivatives can be effective in overcoming resistance mechanisms in cancer therapy. For example, compounds targeting EGFR mutations have been particularly promising in treating resistant NSCLC cases .
Propiedades
IUPAC Name |
5-fluoro-7-methoxy-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-5-2-6(10)8-7(3-5)11-4-12-9(8)13/h2-4H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAQAXQCMOLAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.